Diethyl n-isopropylsulfamide
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Overview
Description
Diethyl n-isopropylsulfamide is an organic compound with the molecular formula C7H18N2O2S It is a sulfamide derivative, characterized by the presence of both diethyl and isopropyl groups attached to the nitrogen atoms of the sulfamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-isopropylsulfamide typically involves the reaction of diethylamine with isopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diethylamine+Isopropylsulfonyl chloride→Diethyl n-isopropylsulfamide+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or acetone can enhance the solubility of reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl n-isopropylsulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropyl or diethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diethyl n-isopropylsulfamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which diethyl n-isopropylsulfamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-isopropylsulfamide: Similar in structure but with a methyl group instead of diethyl groups.
N-Ethyl-N-isopropylsulfamide: Contains an ethyl group instead of diethyl groups.
N-Propyl-N-isopropylsulfamide: Features a propyl group in place of diethyl groups.
Uniqueness
Diethyl n-isopropylsulfamide is unique due to the presence of both diethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Biological Activity
Diethyl n-isopropylsulfamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (-SO2-) attached to a nitrogen-containing moiety. The general formula can be represented as follows:
This structure contributes to its solubility and bioactivity.
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase , which is crucial for the synthesis of dihydrofolate, a precursor in the biosynthesis of nucleic acids. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .
Enzyme Inhibition
- Dihydropteroate Synthase : Inhibition results in reduced levels of folate, impairing nucleic acid synthesis.
- Cysteine Proteases : Some studies indicate that sulfonamides may also inhibit cysteine proteases, which are involved in various cellular processes such as apoptosis and inflammation .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below is a summary of its reported activities:
1. Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The compound showed enhanced activity when used in combination with other antibiotics, suggesting a synergistic effect that could be beneficial in treating resistant infections .
2. Anti-inflammatory Properties
Research into the anti-inflammatory properties revealed that this compound could inhibit cysteine proteases involved in inflammatory processes, which are implicated in diseases such as arthritis and cancer. The compound displayed an IC50 value of 50 nM against caspase-3, indicating potential therapeutic applications in managing inflammation-related conditions .
3. Antiviral Activity
In vitro studies have shown that certain sulfonamide derivatives can inhibit the replication of viruses such as HIV-1 by targeting viral proteases. This compound was part of a screening process that identified several effective compounds against viral enzymes, highlighting its potential role in antiviral therapy .
Properties
Molecular Formula |
C7H18N2O2S |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(diethylsulfamoylamino)propane |
InChI |
InChI=1S/C7H18N2O2S/c1-5-9(6-2)12(10,11)8-7(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
BMPLKMYSNOSSGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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